Decahydroisoquinoline
CAS No.: 6329-61-9
Cat. No.: VC2401075
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6329-61-9 |
---|---|
Molecular Formula | C9H17N |
Molecular Weight | 139.24 g/mol |
IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline |
Standard InChI | InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2 |
Standard InChI Key | NENLYAQPNATJSU-UHFFFAOYSA-N |
SMILES | C1CCC2CNCCC2C1 |
Canonical SMILES | C1CCC2CNCCC2C1 |
Introduction
Chemical Structure and Identification
Decahydroisoquinoline (C₉H₁₇N) is a saturated bicyclic amine derived from isoquinoline through complete hydrogenation of all double bonds. It consists of a fused ring system comprising a piperidine ring containing the nitrogen atom and a cyclohexane ring . The compound exists as stereoisomers with varying configurations at the ring junction carbons, with commercial products typically available as mixtures of cis- and trans-isomers .
Identification Parameters
The compound is catalogued with specific identification markers that enable precise tracking and reference in scientific literature and commerce:
Parameter | Value |
---|---|
CAS Number | 6329-61-9 |
Molecular Formula | C₉H₁₇N |
Molecular Weight | 139.24 g/mol |
EINECS | 228-702-4 |
Alternative Names | Perhydroisoquinoline, 3-Azabicyclo[4.4.0]decane |
Stereoisomers | Mixtures of cis- and trans-isomers |
Specific stereoisomers have also been isolated and characterized, such as rel-(4aR,8aR)-decahydroisoquinoline (CAS: 947767-62-6), which has defined stereochemistry at the ring junction carbons .
Physical and Chemical Properties
Decahydroisoquinoline exhibits distinct physical and chemical properties that influence its behavior in various applications. Understanding these properties is essential for predicting its reactivity, designing synthetic pathways, and developing appropriate handling protocols.
Physical Properties
The compound exists as a liquid at room temperature with characteristic appearance and thermal properties:
Property | Value |
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Physical State (20°C) | Liquid |
Appearance | Colorless to light yellow to light orange clear liquid |
Melting Point | 180°C |
Boiling Point | 211-214°C (literature) |
Density | 0.936 g/mL at 25°C |
Flash Point | 175°F |
Form | Clear liquid |
These physical characteristics make decahydroisoquinoline convenient for handling in laboratory and industrial settings, though proper safety measures must be observed due to its irritant properties .
Chemical Properties
The chemical behavior of decahydroisoquinoline is largely determined by its secondary amine functionality and saturated bicyclic structure:
Property | Value/Description |
---|---|
Solubility | Soluble in methanol |
pKa | 11.84±0.20 (Predicted) |
Reactivity | Secondary amine reactivity; forms salts with acids |
Stability | Air sensitive; store under inert gas |
Storage Recommendation | Cool, dark place (<15°C); under inert gas |
The secondary amine functionality renders decahydroisoquinoline basic and nucleophilic, allowing it to participate in various chemical transformations including alkylation, acylation, and coordination with metal centers .
Synthetic Routes and Stereochemistry
The synthesis of decahydroisoquinoline and control of its stereochemistry have been subjects of considerable research interest, particularly for pharmaceutical applications where stereochemical purity can significantly impact biological activity.
Stereoselective Synthesis
Stereoselective synthesis has been particularly important for accessing specific isomers of decahydroisoquinoline derivatives. For example, the synthesis of decahydroquinoline alkaloid cis-195J has been achieved through a series of stereochemically controlled transformations:
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Vinylogous Mukaiyama–Mannich reaction to establish stereogenic centers at ring fusion with excellent diastereo- and enantiocontrol
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Alkyne cyclization and enamine reduction to establish the correct cis-configuration between critical carbon centers
These approaches demonstrate the feasibility of accessing stereochemically pure decahydroisoquinoline derivatives for specialized applications in pharmaceutical research and development.
Applications in Research and Industry
Decahydroisoquinoline has found applications across multiple domains of chemical research and industrial processes, with particularly significant contributions to pharmaceutical development.
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, with notable applications in:
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HIV-protease inhibitors, including nelfinavir mesylate
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Analgesics and anti-inflammatory drugs
The bicyclic structure of decahydroisoquinoline provides a rigid scaffold that contributes to the three-dimensional architecture of these pharmaceutical compounds, influencing their binding affinities and pharmacokinetic properties.
Organic Synthesis
As a versatile building block, decahydroisoquinoline enables the creation of complex molecules for various applications:
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Construction of complex nitrogen-containing heterocycles
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Development of compound libraries for drug discovery
The compound's well-defined conformational constraints and reactive nitrogen functionality make it particularly valuable in multi-step synthetic sequences leading to structurally complex target molecules.
Catalytic Applications
Decahydroisoquinoline has demonstrated utility in catalytic processes, enhancing the efficiency of chemical transformations in both laboratory and industrial settings:
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Catalyst or ligand in metal-catalyzed reactions
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Participant in charge-transfer complexes that can influence reactivity
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Component in systems for visible-light mediated aerobic dehydrogenation of N-heterocyclic compounds
These catalytic applications contribute to more efficient synthetic processes, potentially reducing costs and improving yields in chemical manufacturing.
Spectroscopic Studies and Charge-Transfer Complexes
Significant research has been conducted on the spectroscopic properties of decahydroisoquinoline, particularly in the context of charge-transfer complexes, which provide valuable insights into the compound's electronic structure and interaction potential.
Charge-Transfer Complexes
Decahydroisoquinoline forms well-characterized charge-transfer complexes with various electron acceptors:
Spectroscopic and thermal studies of these complexes have provided detailed information about electron donor-acceptor interactions, which can be applied in the development of functional materials and sensors.
Fluorescence Applications
Recent research has explored the incorporation of related structures in fluorescence applications, particularly for temperature sensing:
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Ratiometric dual fluorescence thermometers with tunable measurement ranges
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Systems with high accuracy and resistance to interference
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Applications requiring sensitive and observable detection signals
These applications demonstrate the potential of decahydroisoquinoline-derived systems in advanced sensing technologies, leveraging the compound's structural features for practical applications.
Material Science Applications
The unique structural characteristics of decahydroisoquinoline have led to its exploration in material science, where its bicyclic framework contributes to the development of materials with specific properties.
Polymer Applications
Incorporation into polymer systems can modify their mechanical, thermal, or optical properties, leading to materials with enhanced performance characteristics for specialized applications .
Non-Polymeric Glass Formers
Decahydroisoquinoline-related structures have been investigated in the context of non-polymeric high-Tg glass formers, which exhibit interesting relaxation behaviors with potential applications in materials requiring specific thermal and mechanical properties .
Parameter | Classification |
---|---|
Hazard Codes | Xi (Irritant) |
Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26-36/37/39 (Eye protection, protective clothing) |
WGK Germany | 3 (Severe hazard to waters) |
These classifications indicate that decahydroisoquinoline requires careful handling to prevent adverse effects on human health and the environment .
Recent Research Developments
Recent investigations involving decahydroisoquinoline and related structures have expanded into several innovative areas, reflecting the compound's continuing relevance in chemical research.
Visible-Light Mediated Dehydrogenation
Research on visible-light mediated aerobic dehydrogenation of N-heterocyclic compounds, including decahydroisoquinoline derivatives, has demonstrated potential for large-scale production of isoquinolines through environmentally benign photocatalytic processes .
Medicinal Chemistry Advances
The evolution of active-site SHP2 inhibitors based on scaffold hopping and bioisosteric replacement strategies has incorporated structural motifs related to decahydroisoquinoline. These efforts target the tyrosine phosphatase SHP2, which controls pivotal signaling pathways including MAPK, JAK-STAT, and PI3K-Akt, with implications for cancer treatment and addressing drug resistance .
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